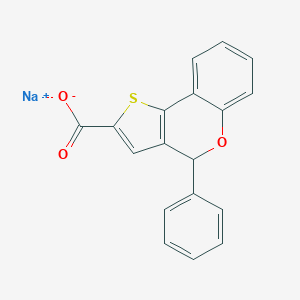
Zy-15850A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a thieno ring fused with a benzopyran ring, which is further substituted with a phenyl group and a carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the Thieno Ring: Starting with a suitable thiophene precursor, the thieno ring can be synthesized through cyclization reactions.
Fusion with Benzopyran: The thieno ring is then fused with a benzopyran ring through a series of condensation reactions.
Substitution with Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation.
Introduction of Carboxylate Group: The carboxylate group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-ol: Similar structure but with a hydroxyl group instead of a carboxylate group.
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
105799-78-8 |
|---|---|
Fórmula molecular |
C18H11NaO3S |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
Clave InChI |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Sinónimos |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















